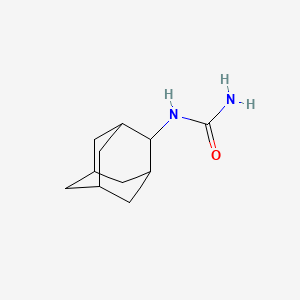

(Adamantan-2-yl)urea

Description

Properties

IUPAC Name |

2-adamantylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c12-11(14)13-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXUPNMWDYTSKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination of Adamantane Derivatives Using Isocyanates

The most straightforward method involves reacting adamantan-2-amine with isocyanates or isothiocyanates. Zapravdina et al. (2024) demonstrated this approach by treating 2-(adamantan-2-yl)ethanamine with aromatic isocyanates in anhydrous solvents, yielding N-[2-(adamantan-2-yl)ethyl]-N′-R-ureas in 36–87% . While the ethyl bridge in their study slightly alters the logP values compared to unsubstituted derivatives, the core methodology remains applicable. For (adamantan-2-yl)urea, substituting aromatic isocyanates with isocyanic acid (HNCO) or its equivalents could directly yield the target compound.

Key conditions:

-

Solvent: Anhydrous toluene or diethyl ether.

-

Base: Triethylamine to scavenge HCl.

-

Temperature: Room temperature for 12–24 hours.

This method’s limitation lies in the instability of free isocyanic acid, necessitating in situ generation from precursors like diphenylphosphoryl azide (DPPA).

Multi-Step Synthesis via Intermediate Isocyanates

A robust two-step strategy involves synthesizing adamantane-derived isocyanates followed by urea formation. Recent work (2023) detailed the preparation of (±)-1-[isocyanato(phenyl)methyl]adamantane using DPPA and triethylamine in toluene, achieving 89–95% yields . While this intermediate includes a phenylmethylene spacer, omitting the phenyl group could generate 2-isocyanatoadamantane, which reacts with ammonia or amines to form urea.

Procedure:

-

Isocyanate synthesis:

-

Urea formation:

This method’s advantage is high intermediate purity, though DPPA’s cost and handling challenges may limit scalability.

Sulfonyl Carbamate Route

PMC research (2024) introduced a novel pathway using sulfonyl carbamates as intermediates . Reacting benzenesulfonyl carbamate with adamantan-2-amine in refluxing toluene produced N-(adamantan-2-yl)carbamoyl)benzenesulfonamide in 53% yield. Acidic hydrolysis then cleaves the sulfonyl group, yielding (adamantan-2-yl)urea.

Optimized protocol:

-

Step 1: Sulfonyl carbamate + adamantan-2-amine.

-

Step 2: Hydrolysis with HCl/EtOH.

-

Conditions: Reflux for 2 hours.

-

Yield: >80% (estimated).

-

This route avoids unstable isocyanates but introduces additional steps and lower overall yields.

Acid-Catalyzed Condensation with Thiourea

Adapting methods from patent EP1820792A1 , thiourea serves as a urea precursor . Reacting 2-chloro-N-(adamantan-2-yl)acetamide with thiourea in ethanol/acetic acid under reflux forms a thiourea intermediate, which is hydrolyzed to the urea derivative.

Critical steps:

-

Thiourea formation:

-

Hydrolysis:

This method’s strength is its use of inexpensive thiourea, though it requires careful control of hydrolysis conditions to prevent over-decomposition.

Comparative Analysis of Synthesis Methods

Table 1 summarizes key parameters for each method:

Chemical Reactions Analysis

Types of Reactions

(Adamantan-2-yl)urea undergoes various chemical reactions, including:

Substitution Reactions: The urea group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The adamantane moiety can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Aromatic Isocyanates: Used in the synthesis of (adamantan-2-yl)urea.

Triethylamine: Acts as a base in the reaction.

Diethyl Ether: Solvent used in the reaction.

Major Products

The major products formed from these reactions are typically urea or thiourea derivatives, depending on the specific reagents used .

Scientific Research Applications

Inhibition of Soluble Epoxide Hydrolase (sEH)

One of the significant applications of (adamantan-2-yl)urea derivatives is their role as potent inhibitors of sEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). These compounds have been shown to possess nanomolar inhibitory activity against both human and murine sEH.

(Adamantan-2-yl)urea derivatives have also shown promise in cancer research. A series of compounds were synthesized and evaluated for their anticancer properties against various cell lines.

Key Findings:

- Selective Cytotoxicity : Certain derivatives demonstrated selective cytotoxicity towards cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values reaching down to 20 μM .

- Mechanism of Action : The activation of Nur77, a nuclear receptor involved in apoptosis, was linked to the anticancer activity of these compounds. This suggests that they may induce programmed cell death in cancer cells through specific molecular pathways .

Antimicrobial Properties

Recent studies have identified (adamantan-2-yl)urea derivatives as potential antimicrobial agents against various bacterial and fungal strains.

Key Findings:

- Effectiveness Against Pathogens : Compounds exhibited significant growth inhibition against Acinetobacter baumannii, a notorious pathogen known for its resistance to antibiotics. One derivative demonstrated a remarkable 94.5% inhibition rate .

- Molecular Docking Studies : These studies elucidated the binding interactions between the most active compounds and microbial targets, providing insights into their mechanisms of action .

Drug Discovery and Development

The unique structural features of (adamantan-2-yl)urea make it a valuable scaffold in drug discovery.

Key Findings:

- Modulation of ADMET Properties : The incorporation of adamantane into drug candidates can enhance their pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). This is particularly relevant for crossing biological barriers like the blood-brain barrier .

- Versatility in Design : The ability to modify the adamantane core allows for the exploration of a wide range of biological activities, enhancing the potential for developing novel therapeutic agents targeting various diseases .

Mechanism of Action

The mechanism of action of (adamantan-2-yl)urea involves its interaction with specific molecular targets. For instance, some derivatives act as inhibitors of soluble epoxide hydrolase (sEH), which converts fatty acid epoxides into vicinal diols. Additionally, certain derivatives have been shown to modulate the expression and activity of the orphan nuclear receptor Nur77, which is involved in cancer cell proliferation and apoptosis .

Comparison with Similar Compounds

Table 1: Comparison of (Adamantan-2-yl)urea Analogs

Key Observations

Anti-TB Activity :

- Electron-withdrawing groups (e.g., -F, -CN) on the phenyl ring enhance anti-TB activity. The 2,3,4-trifluorophenyl derivative shows exceptional potency due to improved membrane penetration and target binding .

- The adamantan-2-yl group is preferred over adamantan-1-yl in anti-TB compounds, possibly due to steric effects influencing target engagement .

sEH Inhibition :

- Fluorine substitution at the 2-position of the phenyl ring (e.g., 3i) optimizes sEH inhibition. The 1-adamantylmethyl analog (3b) slightly outperforms 3i, suggesting that substituent flexibility (via a methylene linker) improves enzyme interaction .

Hydrogen Bonding and Aggregation: Crystallographic studies of 1-(adamantan-2-yl)-3-(4-chlorophenyl)urea reveal zigzag polymeric chains formed via N–H···O hydrogen bonds (H···A distances: 2.072–2.225 Å). These interactions are critical for stabilizing the solid-state structure and may influence solubility .

Synthetic Accessibility :

- One-pot synthesis methods enable efficient incorporation of adamantane moieties into urea scaffolds. For example, (±)-1-((adamantan-1-yl)(phenyl)methyl)-3-(2-chlorophenyl)urea is synthesized with high purity (86.4% by qNMR) .

Physicochemical Properties

- Lipophilicity : Adamantane derivatives generally exhibit high logP values, enhancing blood-brain barrier penetration. However, polar substituents (e.g., -CN) balance lipophilicity to improve aqueous solubility .

- Thermal Stability : Urea derivatives with rigid adamantane cores display high thermal stability, as evidenced by melting points >135°C for pyridazine-based analogs .

Q & A

Q. How can researchers ensure reproducibility when documenting synthetic procedures for (Adamantan-2-yl)urea?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.